4-Bromo-2-pentene
Overview
Description
4-Bromo-2-pentene is a chemical compound with the molecular formula C5H9Br . It has a molecular weight of 149.029 Da .
Synthesis Analysis
The synthesis of 4-Bromo-2-pentene could potentially be achieved through a multi-step process involving various reactions . One possible method for synthesizing alkynes, such as 4-Bromo-2-pentene, is through double elimination from a dihaloalkane .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-pentene consists of a five-carbon chain with a double bond between the second and third carbons and a bromine atom attached to the fourth carbon .Chemical Reactions Analysis
4-Bromo-2-pentene, like other alkenes, can undergo various reactions. For example, it can participate in electrophilic addition reactions with bromine . The addition of bromine to alkenes like 4-Bromo-2-pentene results in the formation of vicinal dibromides .Physical And Chemical Properties Analysis
4-Bromo-2-pentene has a molecular weight of 149.029 Da . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require specific experimental data, which is not available from the current search results.Scientific Research Applications
Halocyclization Reactions
The halocyclization reaction of 4-penten-1-ol, which is closely related to 4-Bromo-2-pentene, has been investigated using various bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This reaction leads to the formation of halocyclized products like 2-bromomethyltetrahydrofuran. The process involves a two-step reaction where the bromonium species dissociates and is captured by 4-penten-1-ol, highlighting the potential of 4-Bromo-2-pentene in similar halocyclization processes (Cui & Brown, 2000).
Catalytic Dehydrohalogenation
Catalytic dehydrohalogenation of halogenated pentanes, including compounds related to 4-Bromo-2-pentene, has been studied. Molecular clusters of Nb, Mo, Ta, and W halides, and Re chloride, catalyze the dehydrohalogenation to yield pentene. This research points towards the potential application of 4-Bromo-2-pentene in catalytic dehydrohalogenation processes (Kamiguchi et al., 2003).
Hydroisomerization of Olefins
The hydroisomerization of olefins, including cis-2-pentene, which is structurally similar to 4-Bromo-2-pentene, has been catalyzed by tris(triphenylphosphine)rhodium (I) halides. This study indicates the potential use of 4-Bromo-2-pentene in olefin isomerization processes (Bond & Hillyard, 1968).
Bromination Reactions
The bromination of salts with a 4-Penten-2-ynyl side group, similar to the structure of 4-Bromo-2-pentene, was studied, highlighting the addition of bromine molecules at the side groups. This research suggests the reactivity of 4-Bromo-2-pentene in bromination reactions (Saakyan et al., 2001).
Polymerization and Material Science
4-Bromo-2-pentene's related compound, poly-4-methyl-1-pentene, has been studied for its solubility in organic solvents and gas permeation properties, indicating potential applications in membrane technology and materials science (Hou Xiaohuai, 1989).
Safety And Hazards
While specific safety and hazard data for 4-Bromo-2-pentene is not available from the current search results, general safety measures for handling similar organic compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
(E)-4-bromopent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPODSDLKCMVON-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-pentene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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